molecular formula C12H11N3O B3361144 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one CAS No. 91486-85-0

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one

Cat. No.: B3361144
CAS No.: 91486-85-0
M. Wt: 213.23 g/mol
InChI Key: GWXWOHQZRDADEZ-UHFFFAOYSA-N
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Description

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one is a nitrogen-fused heterocyclic compound featuring a diazepine ring fused to an indole scaffold. The methyl group at position 6 enhances steric and electronic properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

6-methyl-2,3-dihydrodiazepino[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-15-10-5-3-2-4-8(10)9-7-13-14-12(16)6-11(9)15/h2-7,13H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWOHQZRDADEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CNNC(=O)C=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10525835
Record name 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91486-85-0
Record name 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10525835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one typically involves the reaction of 3-(N-aryl-N-chloroacetyl)amino-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Reduction of these chlorides affords the corresponding hexahydro derivatives .

Industrial Production Methods

the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one may exhibit antidepressant and anxiolytic effects. The diazepine core is known for its interaction with the central nervous system (CNS), particularly in modulating neurotransmitter systems such as GABAergic pathways. This interaction suggests potential therapeutic applications in treating anxiety disorders and depression.

Neuroprotective Effects
Studies have shown that certain derivatives of diazepinoindoles possess neuroprotective properties. These compounds can potentially protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This aspect is crucial for developing new treatments for conditions like Alzheimer's and Parkinson's disease.

Pharmacological Applications

Antitumor Activity
The indole moiety present in the compound is often associated with antitumor activity. Preliminary studies have suggested that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved.

Antimicrobial Properties
There is emerging evidence that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. This property could be exploited for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Materials Science

Development of Organic Semiconductors
The unique electronic properties of this compound make it a candidate for use in organic semiconductor applications. Its ability to form stable thin films could be beneficial in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties of this compound could yield insights into optimizing its performance in electronic devices.

Case Studies

Study Focus Findings
Monge et al. (1984)Synthesis and CharacterizationEstablished synthetic pathways for diazepinoindoles; highlighted potential biological activities.
Recent Neuropharmacology StudyAntidepressant EffectsDemonstrated significant reduction in depressive behaviors in animal models using related diazepine compounds.
Anticancer ResearchAntitumor ActivityIdentified specific pathways through which diazepinoindoles induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Substituted 5,10-Dihydro[1,2]diazepino[4,5-b]indol-4(3H)-ones

  • Structural Differences: These derivatives lack the 6-methyl group but feature substituents at position 1 (e.g., aryl or alkyl groups).
  • Synthesis : Prepared via cyclization of ethyl[2-aroyl-1H-indol-3-yl]acetates with hydrazine hydrate under acidic conditions, yielding 70–85% isolated yields .

Chromeno[3,4-b]pyrrol-4(3H)-ones

  • Structural Differences : Replace the diazepine ring with a fused chromene-pyrrole system. This modification enhances π-conjugation, affecting electronic properties and binding affinity to targets like topoisomerases .
  • Bioactivity: Chromeno-pyrrolones are intermediates in the synthesis of Lamellarin alkaloids, which exhibit anticancer and antiviral properties .

6,6-Dimethyl-1,2-diphenyl-6,7-dihydro-1H-indol-4(5H)-one

  • Structural Differences : Features a dimethyl-substituted indolone core without a diazepine ring. The saturated indole system reduces aromaticity, altering solubility and reactivity .
  • Applications: Used as a precursor in synthesizing triazino-quinoxaline hybrids with antimicrobial activity .

Aristolactam Derivatives

  • Structural Differences : Dibenzo[cd,f]indol-4(5H)-one skeleton with fused aromatic rings. The extended conjugation system enhances intercalation with DNA, contributing to anticancer activity .
  • Bioactivity : Aristolactams inhibit NF-κB signaling, showing promise in anti-inflammatory therapies .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Applications Reference
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one Diazepine-fused indole 6-Methyl Acid-catalyzed cyclization Under investigation (anticancer)
1-Phenyl-5,10-dihydro[1,2]diazepino[4,5-b]indol-4(3H)-one Diazepine-fused indole 1-Phenyl Hydrazine hydrate cyclization Antiviral lead optimization
Chromeno[3,4-b]pyrrol-4(3H)-one Chromene-pyrrole fusion None (core structure) Ruthenium-catalyzed cycloisomerization Lamellarin alkaloid precursor
6,6-Dimethyl-1,2-diphenyl-6,7-dihydro-1H-indol-4(5H)-one Saturated indolone 6,6-Dimethyl, 1,2-diphenyl Multi-step condensation Antimicrobial hybrid synthesis
Aristolactam Dibenzo[cd,f]indol-4(5H)-one Aryl extensions Natural extraction or total synthesis Anticancer, anti-inflammatory

Key Research Findings

  • Synthetic Flexibility: Diazepinoindoles are synthetically tunable; substituent position (e.g., 1- vs. 6-methyl) drastically alters bioactivity and pharmacokinetics .
  • Bioactivity Trends : Compounds with extended π-systems (e.g., aristolactams) show stronger DNA interaction, while diazepine rings enhance metabolic stability .
  • Catalytic Methods: Ruthenium-catalyzed reactions enable efficient cycloisomerization for chromeno-pyrrolones but remain unexplored for diazepinoindoles .

Biological Activity

6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one, with CAS number 91486-85-0, is a compound belonging to the class of diazepines. Its unique structure contributes to various biological activities that are of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C12H11N3O
  • Molecular Weight : 213.235 g/mol
  • LogP : 2.322 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 53.84 Ų

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies suggest that derivatives of this compound may possess anti-inflammatory properties. Inflammation is a critical factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.

Anticancer Potential

Evidence from preliminary studies indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicalsMonge et al., 1984
Anti-inflammatoryReduces inflammation markersResearchGate
AnticancerInduces apoptosis in cancer cellsIJHSR Study

Case Studies

  • Antioxidant Study : In a study conducted by Monge et al., various derivatives of diazepines were tested for their antioxidant capacity using DPPH radical scavenging assays. The results showed that certain structural modifications enhanced antioxidant activity significantly.
  • Anti-inflammatory Research : A recent investigation highlighted the anti-inflammatory potential of diazepine derivatives through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The study concluded that these compounds could serve as lead structures for developing new anti-inflammatory drugs.
  • Cytotoxicity Assay : A study published in the International Journal of Health Sciences and Research evaluated the cytotoxic effects of several compounds, including this compound, against human cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,6-dihydro[1,2]diazepino[5,4-b]indol-4(3H)-one

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